Pentanamide, 2,3,4,5-tetraacetoxy-N-(4-chlorophenyl)-
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Overview
Description
1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of acetoxy groups and a chlorophenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl isocyanate and butane-2,3,4-triol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield butane-2,3,4-triol and 4-chlorophenyl carbamate.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-TRIS(ACETYLOXY)-1-[(4-METHYLPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE: Similar structure with a methyl group instead of a chlorine atom.
1,3,4-TRIS(ACETYLOXY)-1-[(4-FLUOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 1,3,4-TRIS(ACETYLOXY)-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTAN-2-YL ACETATE may confer unique chemical and biological properties, such as increased reactivity or specific biological activity.
Properties
Molecular Formula |
C19H22ClNO9 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
[2,3,4-triacetyloxy-5-(4-chloroanilino)-5-oxopentyl] acetate |
InChI |
InChI=1S/C19H22ClNO9/c1-10(22)27-9-16(28-11(2)23)17(29-12(3)24)18(30-13(4)25)19(26)21-15-7-5-14(20)6-8-15/h5-8,16-18H,9H2,1-4H3,(H,21,26) |
InChI Key |
MEUXRWPSGKEJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(C(=O)NC1=CC=C(C=C1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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